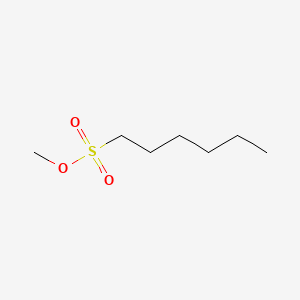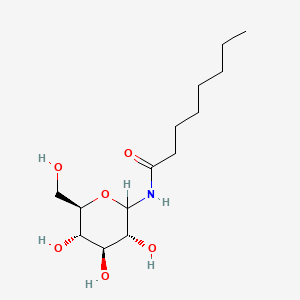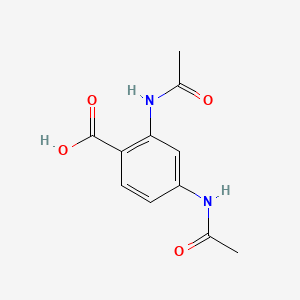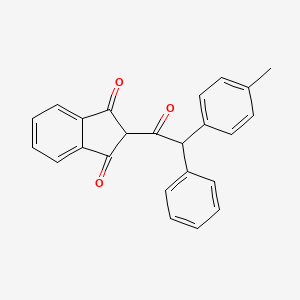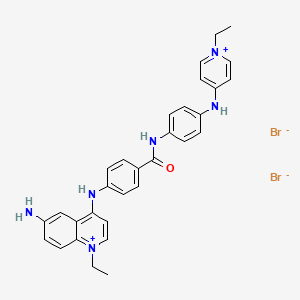
氯化银
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver chloride (AgCl) is an inorganic compound composed of silver and chloride ions. It is a white insoluble solid that is used in a variety of applications, including photography, medicine, and laboratory experiments. Silver chloride is one of the most common forms of silver in nature, and it is found in many ores and minerals. This compound has been studied extensively, and its properties and applications have been documented in scientific literature.
科学研究应用
抗菌活性
氯化银纳米粒子因其抗菌特性而被研究 {svg_1}. 它们通过各种方法合成,并表现出生物和生物医学应用的理想特性 {svg_2}. 纳米粒子通常用壳聚糖寡聚体稳定,它既提供 Cl 离子来源,又是稳定剂 {svg_3}.
伤口愈合
氯化银纳米粒子的伤口愈合功效也得到了探索 {svg_4}. 已知纳米粒子能促进伤口愈合,使其在医疗应用中发挥作用 {svg_5}.
抗炎功效
氯化银纳米粒子已显示出抗炎功效 {svg_6}. 该特性使其在治疗涉及炎症的疾病中受益 {svg_7}.
植物病原体控制
氯化银纳米粒子已被用于控制植物病原体 {svg_8}. 例如,它们被用于控制软腐欧文氏菌,马铃薯黑腿病和软腐病的病原体 {svg_9}.
污水处理中的pH测量
氯化银已被用于测量活性污泥或生物膜中微区pH变化的检测,用于污水处理 {svg_10}. 这种应用对于监测和维持污水处理的最佳条件至关重要 {svg_11}.
压力诱导超导体
氯化银已被用作压力诱导超导体 {svg_12}. 该特性使其在电子和能源领域发挥作用 {svg_13}.
立体选择性级联烷基化催化剂
氯化银与膦配位后,已被用作末端炔烃与水杨醛立体选择性级联烷基化/环化的催化剂 {svg_14}. 这种应用在有机合成领域意义重大 {svg_15}.
赋予纺织品抗菌性能
作用机制
Target of Action
Silver chloride (AgCl) is a white crystalline solid that is well known for its low solubility in water . The primary targets of silver chloride are bacterial cells . Silver ions, released from silver chloride, precipitate with chloride in tissue forming silver chloride . This interaction disrupts the normal function of the bacterial cells .
Mode of Action
Upon illumination or heating, silver chloride converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . The silver ions released from this process have antimicrobial properties . They precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This coagulates cellular protein to form an eschar .
Biochemical Pathways
Silver chloride affects the biochemical pathways of bacterial cells. The silver ions released from silver chloride disrupt cellular signaling functions, acting as powerful cell death inducers . This disruption can lead to the death of the bacterial cells .
Pharmacokinetics
It is known that silver ions, once released from silver chloride, can bind to albumins, macroglobulins, or tissue debris .
Result of Action
The result of silver chloride’s action is the death of bacterial cells. The silver ions released from silver chloride disrupt cellular signaling functions, leading to cell death . This makes silver chloride an effective antimicrobial agent .
Action Environment
The action of silver chloride is influenced by environmental factors such as light and heat . Upon illumination or heating, silver chloride converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . This conversion releases the silver ions that have antimicrobial properties . Therefore, the efficacy of silver chloride as an antimicrobial agent can be influenced by the presence of light and heat .
安全和危害
生化分析
Biochemical Properties
Silver chloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme laccase, which is responsible for the synthesis of silver nanoparticles. The interaction between silver chloride and laccase leads to the formation of silver nanoparticles, which have unique chemical and biological properties . Additionally, silver chloride interacts with proteins and other biomolecules, leading to changes in their structure and function.
Cellular Effects
Silver chloride has been shown to have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, silver chloride nanoparticles have been found to exhibit antibacterial properties, which can inhibit the growth of bacterial cells . This is achieved through the disruption of cell membranes and the generation of reactive oxygen species, leading to cell death.
Molecular Mechanism
The molecular mechanism of silver chloride involves its interaction with biomolecules at the molecular level. Silver chloride can bind to enzymes, leading to their inhibition or activation. For instance, the binding of silver chloride to laccase results in the inactivation of the enzyme, which subsequently leads to the formation of silver nanoparticles . Additionally, silver chloride can induce changes in gene expression, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver chloride can change over time. The stability and degradation of silver chloride are important factors that influence its long-term effects on cellular function. Studies have shown that silver chloride nanoparticles can remain stable for extended periods, maintaining their antibacterial properties . Over time, the degradation of silver chloride can lead to a decrease in its effectiveness.
Dosage Effects in Animal Models
The effects of silver chloride vary with different dosages in animal models. At low doses, silver chloride can exhibit beneficial effects, such as antibacterial activity. At high doses, silver chloride can become toxic and cause adverse effects. Studies have shown that high doses of silver chloride can lead to oxidative stress and damage to cellular components . Therefore, it is important to determine the optimal dosage to achieve the desired effects without causing toxicity.
Metabolic Pathways
Silver chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key pathways involves the reduction of silver ions to form silver nanoparticles. This process is facilitated by enzymes such as laccase, which act as reducing agents . The formation of silver nanoparticles can affect metabolic flux and alter metabolite levels, leading to changes in cellular function.
Transport and Distribution
Silver chloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cell, silver chloride can accumulate in specific compartments, affecting its localization and activity . The distribution of silver chloride within tissues can also influence its overall effectiveness and toxicity.
Subcellular Localization
The subcellular localization of silver chloride plays a crucial role in its activity and function. Silver chloride can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, silver chloride nanoparticles can localize to the cell membrane, where they exert their antibacterial effects . The localization of silver chloride within cells can also affect its interactions with biomolecules and its overall impact on cellular function.
属性
| { "Design of the Synthesis Pathway": "The synthesis of silver chloride can be achieved through a precipitation reaction between silver nitrate and hydrochloric acid.", "Starting Materials": [ "Silver nitrate (AgNO3)", "Hydrochloric acid (HCl)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 1 mole of silver nitrate in 500 mL of distilled water", "Dilute 1 mole of hydrochloric acid in 500 mL of distilled water", "Slowly add the hydrochloric acid solution to the silver nitrate solution while stirring continuously", "A white precipitate of silver chloride will form", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the silver chloride in an oven at 100°C for several hours until it is completely dry" ] } | |
CAS 编号 |
7783-90-6 |
分子式 |
AgCl |
分子量 |
143.32 g/mol |
IUPAC 名称 |
silver;chloride |
InChI |
InChI=1S/Ag.ClH/h;1H/q+1;/p-1 |
InChI 键 |
HKZLPVFGJNLROG-UHFFFAOYSA-M |
SMILES |
Cl[Ag] |
规范 SMILES |
[Cl-].[Ag+] |
其他 CAS 编号 |
7783-90-6 |
物理描述 |
Liquid; WetSolid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
同义词 |
silver chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)

![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)

![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(3-methoxyphenyl)-N-sulfooxy-ethanimidothioate](/img/structure/B1206436.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide](/img/structure/B1206437.png)


